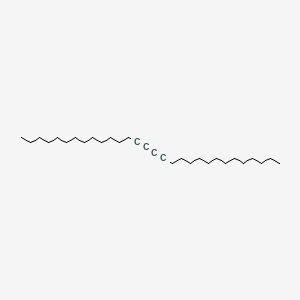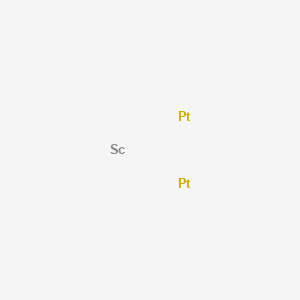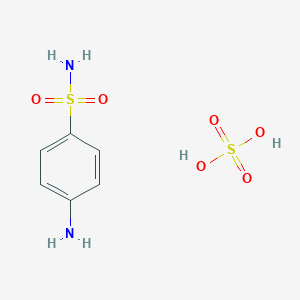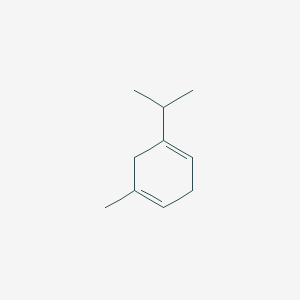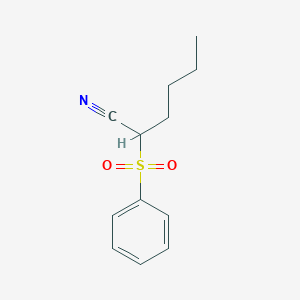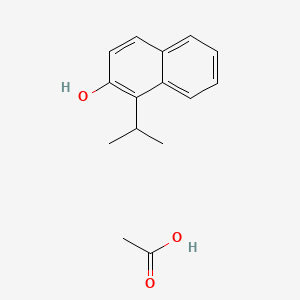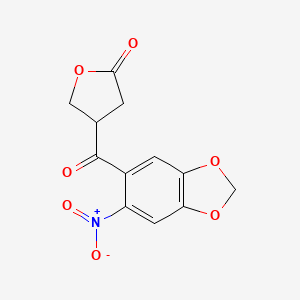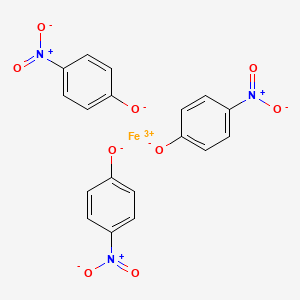![molecular formula C24H30ClNO2 B14484063 Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- CAS No. 65792-48-5](/img/structure/B14484063.png)
Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is a chemical compound with a complex structure that includes a cyclohexanol moiety and a 4-chlorophenyl group linked through an imino and propyne bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- typically involves the reaction of cyclohexanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Substitution: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Applications De Recherche Scientifique
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall structure allows it to fit into specific binding sites, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanol, 1,1’-[[(4-bromophenyl)imino]di-1-propyne-3,1-diyl]bis-
- Cyclohexanol, 1,1’-[[(4-fluorophenyl)imino]di-1-propyne-3,1-diyl]bis-
- Cyclohexanol, 1,1’-[[(4-methylphenyl)imino]di-1-propyne-3,1-diyl]bis-
Uniqueness
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the compound’s structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
65792-48-5 |
|---|---|
Formule moléculaire |
C24H30ClNO2 |
Poids moléculaire |
400.0 g/mol |
Nom IUPAC |
1-[3-[4-chloro-N-[3-(1-hydroxycyclohexyl)prop-2-ynyl]anilino]prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C24H30ClNO2/c25-21-9-11-22(12-10-21)26(19-7-17-23(27)13-3-1-4-14-23)20-8-18-24(28)15-5-2-6-16-24/h9-12,27-28H,1-6,13-16,19-20H2 |
Clé InChI |
RMVZIUNXJFIDKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#CCN(CC#CC2(CCCCC2)O)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


